molecular formula C12H14N2O3 B5700040 4,4-dimethyl-2-(2-methyl-3-nitrophenyl)-4,5-dihydro-1,3-oxazole

4,4-dimethyl-2-(2-methyl-3-nitrophenyl)-4,5-dihydro-1,3-oxazole

Cat. No.: B5700040
M. Wt: 234.25 g/mol
InChI Key: JKBQEJQMTASJLJ-UHFFFAOYSA-N
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Description

4,4-dimethyl-2-(2-methyl-3-nitrophenyl)-4,5-dihydro-1,3-oxazole is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its unique structural features, including a nitrophenyl group and multiple methyl substitutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dimethyl-2-(2-methyl-3-nitrophenyl)-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methyl-3-nitrobenzaldehyde with a suitable amine and a source of oxygen, such as hydrogen peroxide, in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,4-dimethyl-2-(2-methyl-3-nitrophenyl)-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxazole derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at positions ortho and para to the nitro group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C), or other reducing agents.

    Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products Formed

    Oxidation: Oxazole derivatives with modified functional groups.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-dimethyl-2-(2-methyl-3-nitrophenyl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxazole ring may also interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-dimethyl-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazole
  • 4,4-dimethyl-2-(3-nitrophenyl)-4,5-dihydro-1,3-oxazole
  • 4,4-dimethyl-2-(2-methyl-4-nitrophenyl)-4,5-dihydro-1,3-oxazole

Uniqueness

4,4-dimethyl-2-(2-methyl-3-nitrophenyl)-4,5-dihydro-1,3-oxazole is unique due to the specific positioning of the nitro and methyl groups, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

4,4-dimethyl-2-(2-methyl-3-nitrophenyl)-5H-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-8-9(5-4-6-10(8)14(15)16)11-13-12(2,3)7-17-11/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBQEJQMTASJLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C2=NC(CO2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Thionyl chloride, 37 ml, is added dropwise with stirring to 39.7 g (0.1575 mol) of N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-3-nitrobenzamide. The mixture is allowed to stand overnight, poured into diethylether, filtered and the solvent evaporated to give 33.4 g of 4,5-dihydro-4,4-dimethyl-2-(2-methyl-3-nitrophenyl)oxazole as a pale yellow oil which crystallizes on cooling; mp 60°-61° C.
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